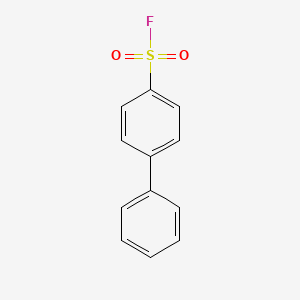

4-phenylbenzene-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C12H9FO2S. It has a molecular weight of 236.26 . It is used for research purposes .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields .Molecular Structure Analysis

The molecular structure of this compound is based on a benzene ring with a phenyl group and a sulfonyl fluoride group attached to it .Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists. The balance of reactivity and stability that is so attractive for these applications . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .科学的研究の応用

Transition Metal-Catalyzed Reactions

4-phenylbenzene-1-sulfonyl fluoride is potentially useful in synthesizing intermediates for transition metal-catalyzed reactions. For instance, nonafluorobutanesulfonates, which may be related in reactivity to phenylbenzene sulfonates, have shown many advantages over commonly used triflates in Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, as well as amination reactions. These reactions are pivotal in creating complex organic compounds, indicating the utility of such sulfonates in laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).

Environmental and Health Studies

Investigations into the environmental and health impacts of fluorinated compounds, including those related to this compound, have focused on perfluorinated acids (PFAs) due to their persistence and bioaccumulative nature. Studies have explored the sources, biotransformation, and effects of PFAs on human health, highlighting the complexity of human fluorochemical contamination and the need for understanding the direct and indirect human exposure to these compounds (D’eon & Mabury, 2011).

Adsorption and Removal Technologies

Research into adsorption technologies for fluoride removal from water has identified alumina and aluminum-based composites as effective adsorbents. These materials, which can be related to the study of fluorinated compounds like this compound, offer low-cost, environmentally friendly options for treating fluorinated water. The adsorption capacity of these composites can be enhanced through minimal activation and modification, improving their efficiency in forming aluminum-fluoro complexes for fluoride adsorption (Alhassan et al., 2020).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, which is an intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, illustrates the application of fluorine chemistry in creating useful pharmaceutical agents. This area of research underscores the importance of developing practical, cost-effective synthetic methods for fluorinated compounds, which may include derivatives or related compounds of this compound (Qiu et al., 2009).

作用機序

Target of Action

4-Phenylbenzene-1-sulfonyl fluoride is known to act as an electrophilic warhead . It is used by both medicinal chemists and chemical biologists due to its balance of reactivity and stability . The compound’s primary targets are context-specific amino acids or proteins, where it can selectively interact through covalent bonding .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily proteins or amino acids. The compound, due to its electrophilic nature, can form covalent bonds with these targets, leading to changes in their structure and function .

Biochemical Pathways

It is known that the compound can influence various signaling pathways, stress pathways, and epigenetic processes . These pathways are fundamental to cellular function and metabolism, and their alteration can have significant downstream effects .

Pharmacokinetics

The compound’s stability and reactivity balance make it a valuable tool in drug discovery and organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. By forming covalent bonds with specific proteins or amino acids, the compound can alter their function, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH and the presence of other compounds in its environment

Safety and Hazards

将来の方向性

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. The future of sulfonyl fluorides lies in the development of new synthetic methods and technologies that facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination .

特性

IUPAC Name |

4-phenylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFCPDDYELHQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325-04-2 |

Source

|

| Record name | 325-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)

![2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide](/img/structure/B6598586.png)